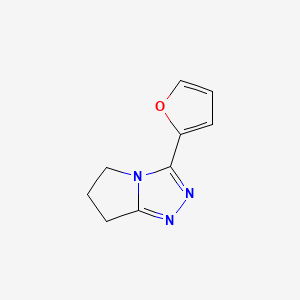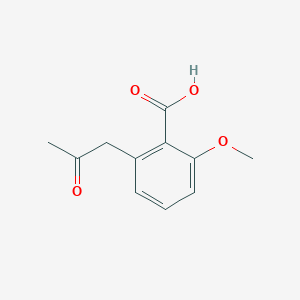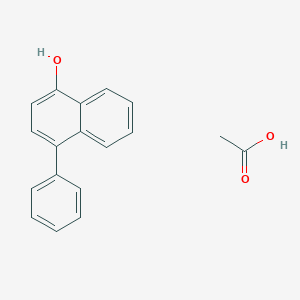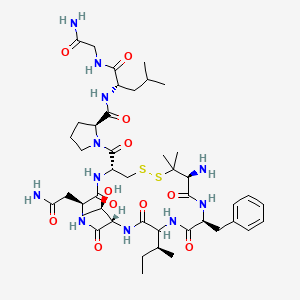
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate is an organic compound with the molecular formula C15H20O4 It is characterized by the presence of hydroxyl groups at the 3rd and 5th positions, a phenyl group at the 7th position, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dihydroxy-7-phenylhept-6-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce hydroxyl groups at the 3rd and 5th positions.
Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 3,5-dihydroxy-7-phenylhept-6-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate can be compared with similar compounds such as:
Ethyl 3,5-dihydroxy-7-phenylheptanoate: Lacks the double bond at the 6th position, resulting in different chemical reactivity.
Ethyl 3,5-dihydroxy-7-phenylhex-6-enoate: Has a shorter carbon chain, affecting its physical and chemical properties.
Ethyl 3,5-dihydroxy-7-phenylhept-6-ynoate: Contains a triple bond at the 6th position, leading to distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
75286-95-2 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
ethyl 3,5-dihydroxy-7-phenylhept-6-enoate |
InChI |
InChI=1S/C15H20O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13-14,16-17H,2,10-11H2,1H3 |
InChI-Schlüssel |
KMIAHCTYRVPBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(C=CC1=CC=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)

![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)

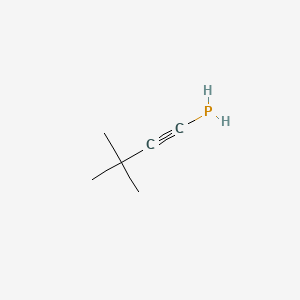

![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
